N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide
CAS No.:
Cat. No.: VC14944326
Molecular Formula: C24H25ClN2O5S
Molecular Weight: 489.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25ClN2O5S |
|---|---|
| Molecular Weight | 489.0 g/mol |
| IUPAC Name | 2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C24H25ClN2O5S/c1-31-20-10-8-18(9-11-20)15-26-24(28)17-27(16-19-6-4-3-5-7-19)33(29,30)21-12-13-23(32-2)22(25)14-21/h3-14H,15-17H2,1-2H3,(H,26,28) |
| Standard InChI Key | UTVLCGCRAKFRAF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Introduction
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The structure of this compound includes a sulfonyl moiety attached to a chlorinated methoxyphenyl group, a benzyl group, and a glycinamide backbone, along with a 4-methoxybenzyl substituent.
Synthesis and Chemical Reactions
The synthesis of such complex organic compounds typically involves multi-step reactions using various reagents and conditions. These processes often start with simpler precursors and build up to the final structure through reactions like sulfonation, alkylation, and amidation. The specific synthesis pathway for N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide would involve similar techniques, but detailed protocols are not available in the current literature.
Biological Activities and Applications
Sulfonamides, including derivatives like N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide, are of interest in medicinal chemistry due to their potential biological activities. These compounds can interact with enzymes or receptors, influencing various physiological processes. While specific biological activities of this compound are not documented, related sulfonamides have shown antimicrobial and anticancer properties .
Research Findings and Future Directions
Research on sulfonamide derivatives often focuses on their structural modifications to enhance biological activity. Molecular docking studies and in vitro assays are common methods used to evaluate these compounds' potential as therapeutic agents. For N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide, future research could involve synthesizing analogs with varying substituents to optimize its pharmacological profile.
Data Tables
Given the lack of specific data on N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide, we can consider related compounds for comparison:
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